molecular formula C9H9ClN2O4 B1529486 Ethyl 3-chloro-5-nitropyridine-4-acetate CAS No. 1363380-74-8

Ethyl 3-chloro-5-nitropyridine-4-acetate

Cat. No.: B1529486
CAS No.: 1363380-74-8
M. Wt: 244.63 g/mol
InChI Key: KOUWHUCYTQFGGQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitropyridine-4-acetate is a chemical compound characterized by its pyridine ring structure with substituents at the 3, 5, and 4 positions

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-chloropyridine as the starting material.

  • Nitration Reaction: The pyridine ring undergoes nitration to introduce the nitro group at the 5 position. This is usually achieved using nitric acid and sulfuric acid under controlled temperature conditions.

  • Acetylation Reaction: The nitro-substituted pyridine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetate group at the 4 position.

  • Ethylation Reaction: Finally, the compound is ethylated using ethyl iodide or ethyl bromide to introduce the ethyl group at the 3 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, altering the compound's reactivity and applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as carboxylic acids and aldehydes.

  • Reduction Products: Amino derivatives, such as 3-chloro-5-aminopyridine-4-acetate.

  • Substitution Products: Different substituted pyridines based on the introduced functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-nitropyridine-4-acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-nitropyridine-4-acetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can influence the compound's solubility and reactivity, affecting its biological activity.

Comparison with Similar Compounds

  • 3-Chloro-2-hydroxy-5-nitropyridine: Similar structure but with a hydroxyl group instead of an acetate group.

  • 2-Chloro-3-nitropyridin-4-ol: Another pyridine derivative with different substituents.

Uniqueness: Ethyl 3-chloro-5-nitropyridine-4-acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(3-chloro-5-nitropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWHUCYTQFGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215625
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-74-8
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 3-chloro-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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